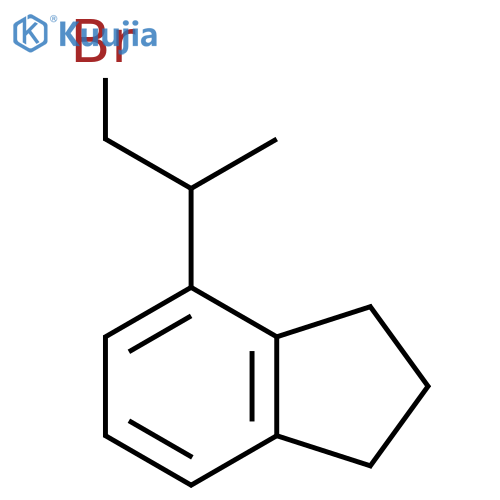Cas no 2229229-74-5 (4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene)

2229229-74-5 structure
商品名:4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene 化学的及び物理的性質
名前と識別子
-
- 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene
- 2229229-74-5
- EN300-1921216
-
- インチ: 1S/C12H15Br/c1-9(8-13)11-6-2-4-10-5-3-7-12(10)11/h2,4,6,9H,3,5,7-8H2,1H3
- InChIKey: JNHKHQBKOBZJCV-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1=CC=CC2CCCC=21
計算された属性
- せいみつぶんしりょう: 238.03571g/mol
- どういたいしつりょう: 238.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 0Ų
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921216-1.0g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 1g |
$1272.0 | 2023-05-31 | ||
| Enamine | EN300-1921216-0.1g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1921216-0.05g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1921216-0.25g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1921216-2.5g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1921216-5.0g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 5g |
$3687.0 | 2023-05-31 | ||
| Enamine | EN300-1921216-0.5g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1921216-1g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1921216-10.0g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 10g |
$5467.0 | 2023-05-31 | ||
| Enamine | EN300-1921216-5g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 5g |
$3687.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
2229229-74-5 (4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
